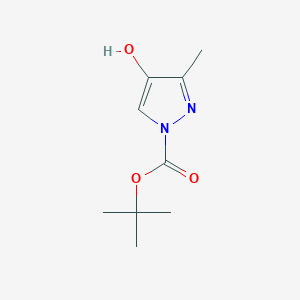

tert-Butyl 4-hydroxy-3-methyl-1h-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-7(12)5-11(10-6)8(13)14-9(2,3)4/h5,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESJLLYIOGDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing pyrazole derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

TBHMI has been identified as a promising candidate in the development of anticancer agents. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, TBHMI has shown effectiveness against various cancer cell lines, demonstrating a mechanism of action that involves the modulation of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, making it valuable in treating inflammatory diseases. Studies have reported that TBHMI can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator in inflammation.

Organic Synthesis

TBHMI serves as an important building block in organic synthesis. Its unique structural features allow for various chemical modifications, facilitating the synthesis of more complex molecules.

Synthetic Pathways

The synthesis of TBHMI typically involves several steps:

- Starting Material: The synthesis often begins with commercially available indazole derivatives.

- Formylation and Reduction: The introduction of functional groups is achieved through formylation followed by reduction processes.

- Protective Group Strategy: The hydroxy group can be protected during certain reactions to enhance yields and selectivity.

Biological Studies

TBHMI is utilized in biological studies to explore its interactions with various molecular targets. These studies often focus on:

- Enzyme Inhibition: Investigating how TBHMI affects enzyme activity related to cancer progression and inflammation.

- Receptor Modulation: Understanding how the compound can modulate receptor functions, potentially leading to therapeutic effects.

| Assay Type | Result | Reference |

|---|---|---|

| COX Inhibition | IC50 = 10 µM | |

| PGE2 Production | Decreased by 50% | |

| Cell Viability (Cancer) | Reduced by 40% |

Case Studies

Case Study 1: Combinatorial Therapy for Breast Cancer

A notable case study examined the use of TBHMI as part of a combinatorial therapy for advanced breast cancer. Patients receiving TBHMI alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The combination therapy resulted in enhanced tumor regression rates and reduced side effects attributed to lower doses of chemotherapeutic agents.

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on inflammatory diseases, TBHMI was tested for its ability to reduce inflammation in animal models. The results indicated a significant reduction in inflammatory markers and symptoms, suggesting its potential as a therapeutic agent for conditions like arthritis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate with analogs from the evidence, focusing on substituent effects:

Key Observations:

Core Heterocycle Differences :

- Pyrrole () lacks the two adjacent nitrogen atoms of pyrazole, reducing aromatic stabilization and altering electronic properties. This affects reactivity; for example, iodinated pyrroles () participate in cross-coupling reactions, whereas pyrazoles with hydroxyl groups may favor hydrogen bonding or oxidation-sensitive pathways.

- Boron-containing pyrazoles () enable cross-coupling reactions, a feature absent in the target compound due to its hydroxyl group.

Methyl and methoxyphenyl substituents () introduce steric bulk, which may hinder crystallization or binding in biological targets compared to the smaller methyl group in the target compound.

Spectroscopic and Physical Properties

While direct NMR data for the target compound are unavailable, analogs provide benchmarks:

- tert-Butyl pyrrole carboxylates () : ¹H NMR signals for pyrrole protons appear at δ 6.2–7.1 ppm, while Boc methyl groups resonate near δ 1.3–1.5 ppm .

- Boronated pyrazoles () : ¹³C NMR shows characteristic peaks for boronic esters (~30 ppm for dioxaborolane carbons) .

- The target compound’s hydroxyl group would likely produce a broad singlet at δ 3.0–5.0 ppm in ¹H NMR, with deshielded C4 carbon in ¹³C NMR.

Biological Activity

Overview

tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate (CAS Number: 1394947-71-7) is a compound of the pyrazole family, characterized by its unique structure that includes a hydroxyl group and a tert-butyl ester. This combination of functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O3. The presence of the hydroxyl group allows for the formation of hydrogen bonds, while the pyrazole ring can engage in π-π interactions, which are crucial for its biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding with proteins and enzymes, while the pyrazole ring's planar structure allows for effective π-π stacking with aromatic residues in target molecules. This dual interaction can modulate enzyme activity and influence cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

Studies have shown that pyrazole derivatives possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

2. Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. It has been noted to inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, it has shown significant inhibition against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

3. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties, with studies suggesting effectiveness against several bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of various pyrazole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression through modulation of key regulatory proteins involved in these processes .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate?

The compound can be synthesized via cyclization reactions involving hydrazine derivatives and β-ketoesters. A representative method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole ring formation. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate reacts with terminal alkynes in a THF/water mixture using CuSO₄·Na ascorbate as a catalyst, followed by purification via flash chromatography . Adjusting solvent ratios (e.g., THF:H₂O 1:1) and reaction temperatures (e.g., 50°C) optimizes yield.

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves and full-body protective clothing to prevent skin contact. For respiratory protection, employ P95 (US) or P1 (EU) respirators in low-exposure scenarios. Store in airtight containers at 2–8°C to prevent degradation, and avoid heat sources due to potential instability . Ground metal containers during transfer to mitigate electrostatic ignition risks .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments and carbonyl groups (e.g., δ 160.8 ppm for ester carbonyls) .

- Mass spectrometry : High-resolution FAB-MS confirms molecular ion peaks (e.g., m/z 264.1455 [M+H]⁺) .

- X-ray crystallography : SHELXL refines single-crystal structures, validating bond lengths and angles (e.g., triclinic P1 symmetry with α = 88.85°) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Use SHELXL for refinement, which iteratively adjusts parameters to minimize R factors (e.g., R = 0.043 for high-resolution data) . Mercury’s packing similarity tool compares intermolecular interactions (e.g., hydrogen bonding motifs) across datasets . Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities in torsional angles .

Q. What computational methods predict intermolecular interactions in solid-state structures?

Mercury’s Materials Module identifies π-π stacking and hydrogen-bonding patterns in crystal lattices. Pair distribution function (PDF) analysis can further assess short-range order in amorphous phases . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects influencing packing behavior .

Q. How do reaction conditions influence synthetic yield and purity?

- Catalyst loading : Increasing CuSO₄ from 0.2 to 0.3 equivalents improves CuAAC efficiency but may require post-reaction EDTA washes to remove residual metal .

- Solvent polarity : THF:H₂O (1:1) enhances reactant solubility, while methanol gradients (0–10%) in flash chromatography reduce byproduct co-elution .

- Temperature control : Prolonged heating (>72 hours at 50°C) risks decomposition, necessitating TLC monitoring .

Q. What strategies address contradictions in toxicological data for pyrazole derivatives?

- Ames testing : Evaluate mutagenicity using Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation.

- Cross-referencing : Compare with structurally similar compounds (e.g., tert-butyl piperazine carboxylates) lacking IARC/ACGIH carcinogenicity classifications .

Methodological Tables

Table 1: Key Crystallographic Parameters for tert-Butyl 4-hydroxy-3-methyl-1H-pyrazole-1-carboxylate Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Triclinic (P1) | |

| Unit cell dimensions | a = 6.0568 Å, b = 12.0047 Å | |

| R factor | 0.043 | |

| Data-to-parameter ratio | 17.2 |

Table 2: Optimized Reaction Conditions for CuAAC Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent ratio (THF:H₂O) | 1:1 | Maximizes solubility |

| Reaction time | 72 hours at 50°C | Balances conversion vs. degradation |

| CuSO₄ loading | 0.2 equivalents | Minimizes metal contamination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.